FH535

Descripción

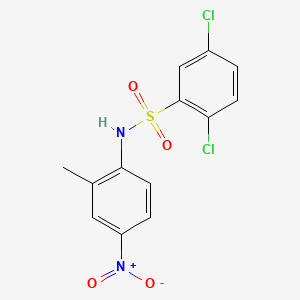

Structure

3D Structure

Propiedades

IUPAC Name |

2,5-dichloro-N-(2-methyl-4-nitrophenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N2O4S/c1-8-6-10(17(18)19)3-5-12(8)16-22(20,21)13-7-9(14)2-4-11(13)15/h2-7,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXNUEXXEQGQWPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60392716 | |

| Record name | FH535 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108409-83-2 | |

| Record name | FH535 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dichloro-N-(2-methyl-4-nitrophenyl)-benzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

FH535: A Dual Inhibitor of Wnt/β-Catenin Signaling and Peroxisome Proliferator-Activated Receptors (PPARs)

An In-depth Technical Guide on the Mechanism of Action

This technical guide provides a comprehensive overview of the mechanism of action of FH535, a small molecule inhibitor of the Wnt/β-catenin signaling pathway. This compound has garnered significant interest in the field of cancer research due to its ability to potently and selectively modulate this critical developmental and disease-associated pathway. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's molecular interactions, cellular effects, and the experimental methodologies used to characterize its activity.

Core Mechanism of Action: Disruption of β-Catenin-Mediated Transcription

The canonical Wnt signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer. The central event in this pathway is the stabilization and nuclear translocation of the transcriptional co-activator β-catenin. In the nucleus, β-catenin forms a complex with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to drive the expression of target genes, including key regulators of cell proliferation and survival such as c-Myc and Cyclin D1.

This compound exerts its primary inhibitory effect on the Wnt/β-catenin pathway by directly interfering with the formation of the β-catenin/TCF transcriptional complex. While the precise molecular target of this compound had been a subject of investigation, evidence suggests it may not directly bind to β-catenin or TCF. Instead, it is proposed to disrupt the protein-protein interactions necessary for the assembly of the active transcriptional machinery. This disruption leads to a significant reduction in the expression of Wnt target genes, thereby inhibiting the proliferation and survival of cancer cells dependent on this pathway.

In addition to its effects on the Wnt pathway, this compound is also a known antagonist of Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPARγ and PPARα. This dual activity is an important consideration in the interpretation of experimental results and the potential therapeutic applications of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the activity of this compound from various studies.

Table 1: Inhibitory Concentration (IC50) of this compound in Cancer Cell Lines (Wnt/β-Catenin Reporter Assay)

| Cell Line | Cancer Type | IC50 (μM) | Reference |

| HT29 | Colon Cancer | 18.6 | |

| SW480 | Colon Cancer | 33.2 | |

| A549 | Lung Cancer | 20 | |

| K562, HL60, THP1, Jurkat | Leukemia | ~0.358 (on target gene mRNA) | |

| MKN45 | Gastric Cancer | 20 |

Table 2: Effects of this compound on Wnt Target Gene and Protein Expression

| Target Gene/Protein | Cell Line(s) | Effect | Quantitative Change | Reference |

| Cyclin D1 | HT29, SW480, LCSC, Huh7, Hep3B | Downregulation | Dose-dependent decrease in mRNA and protein | |

| c-Myc | MKN45 | Downregulation | Significant decrease in protein | |

| Survivin | HT29, SW480, LCSC, Huh7, Hep3B | Downregulation | Dose-dependent decrease in mRNA and protein | |

| LEF1 | SW480 | Downregulation | Decrease in mRNA | |

| AXIN2 | 143b, U2OS, SW480 | Downregulation (mRNA) | Decrease in mRNA | |

| β-catenin | SW480, HCC38 | Downregulation | Decrease in total protein | |

| MMP-7 | HT29, SW480 | Downregulation | Dose-dependent decrease in mRNA | |

| MMP-9 | HT29, SW480 | Downregulation | Dose-dependent decrease in mRNA and activity | |

| Snail | SW480 | Downregulation | Decrease in protein | |

| Vimentin | SW480 | Downregulation | Decrease in protein |

Key Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound.

Luciferase Reporter Assay for Wnt/β-Catenin Signaling

This assay is used to quantify the transcriptional activity of the β-catenin/TCF complex.

Principle: Cells are co-transfected with a reporter plasmid containing TCF/LEF binding sites upstream of a luciferase gene (e.g., TOPFlash) and a control plasmid with mutated TCF/LEF sites (e.g., FOPFlash). A renilla luciferase plasmid is often co-transfected for normalization. An increase in Wnt signaling leads to higher luciferase expression from the TOPFlash reporter.

Protocol:

-

Cell Culture and Transfection:

-

Plate cells (e.g., SW480, HT29) in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Co-transfect cells with TOPFlash or FOPFlash reporter plasmids and a Renilla luciferase normalization plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

-

This compound Treatment:

-

24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or DMSO as a vehicle control.

-

-

Cell Lysis and Luciferase Assay:

-

After 24-48 hours of treatment, wash the cells with PBS and lyse them using a passive lysis buffer.

-

Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Calculate the fold change in reporter activity in this compound-treated cells relative to the DMSO-treated control.

-

The FOPFlash reporter is used as a negative control to assess non-specific effects on transcription.

-

Co-Immunoprecipitation (Co-IP) for β-Catenin/TCF Interaction

This technique is used to determine if this compound disrupts the physical interaction between β-catenin and TCF transcription factors.

Principle: An antibody specific to one protein (e.g., β-catenin) is used to pull down that protein from a cell lysate. If another protein (e.g., TCF4) is physically interacting with the target protein, it will also be pulled down. The presence of the interacting protein is then detected by Western blotting.

Protocol:

-

Cell Treatment and Lysis:

-

Treat cells with this compound or DMSO for the desired time.

-

Harvest cells and lyse them in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.

-

-

Immunoprecipitation:

-

Pre-clear the cell lysates with protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with an antibody against the target protein (e.g., anti-β-catenin) or a control IgG overnight at 4°C with gentle rotation.

-

Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the antibody-protein complexes.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and wash them several times with Co-IP lysis buffer to remove non-specifically bound proteins.

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with an antibody against the interacting protein of interest (e.g., anti-TCF4) to detect its presence in the immunoprecipitate.

-

The input samples (a small fraction of the initial cell lysate) should also be run on the gel to confirm the presence of both proteins in the cells.

-

Chromatin Immunoprecipitation (ChIP) for β-Catenin Occupancy on Target Gene Promoters

This assay is used to investigate whether this compound affects the binding of β-catenin to the promoter regions of its target genes.

Principle: Cells are treated with formaldehyde to cross-link proteins to DNA. The chromatin is then sheared, and an antibody against the protein of interest (β-catenin) is used to immunoprecipitate the protein-DNA complexes. The cross-links are then reversed, and the associated DNA is purified and quantified by qPCR using primers specific for the promoter regions of target genes.

Protocol:

-

Cross-linking and Chromatin Preparation:

-

Treat cells with this compound or DMSO.

-

Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature.

-

Quench the cross-linking reaction with glycine.

-

Harvest the cells, lyse them, and isolate the nuclei.

-

Shear the chromatin into fragments of 200-1000 bp by sonication or enzymatic digestion.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody against β-catenin or a control IgG overnight at 4°C.

-

Add protein A/G beads to capture the antibody-chromatin complexes.

-

-

Washing and Elution:

-

Wash the beads to remove non-specifically bound chromatin.

-

Elute the chromatin from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the protein-DNA cross-links by heating the samples in the presence of a high salt concentration.

-

Treat with RNase A and Proteinase K to remove RNA and proteins.

-

Purify the DNA using a DNA purification kit.

-

-

Quantitative PCR (qPCR):

-

Perform qPCR using primers designed to amplify the promoter regions of Wnt target genes (e.g., c-Myc, Cyclin D1) and a negative control region.

-

Quantify the amount of immunoprecipitated DNA relative to the input DNA (a small fraction of the initial sheared chromatin).

-

Visualizations

The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.

Caption: Canonical Wnt signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for Co-Immunoprecipitation (Co-IP).

Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP).

A Technical Guide to ICG-001 and PRI-724: Small-Molecule Inhibitors of Tcf/β-catenin Signaling

This in-depth technical guide provides a comprehensive overview of ICG-001 and its clinical successor, PRI-724, small-molecule inhibitors that target the Tcf/β-catenin signaling pathway. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of modulating the Wnt/β-catenin cascade.

Introduction to Tcf/β-catenin Signaling

The Wnt/β-catenin signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of numerous cancers, including colorectal cancer, hepatocellular carcinoma, and various leukemias. A key event in this pathway is the interaction between β-catenin and the T-cell factor/lymphoid enhancer factor (Tcf/Lef) family of transcription factors. This complex drives the expression of target genes involved in cell proliferation, survival, and differentiation. The interaction between β-catenin and its coactivators, such as CREB-binding protein (CBP) and its paralog p300, is critical for transcriptional activation.

ICG-001 and PRI-724: Mechanism of Action

ICG-001 is a first-in-class small molecule that specifically disrupts the interaction between β-catenin and CBP. It does not interfere with the binding of β-catenin to other proteins, such as E-cadherin or APC. By binding to CBP, ICG-001 selectively inhibits the transcription of Wnt/β-catenin target genes.

PRI-724 is the (S)-enantiomer of ICG-001 and is a more potent inhibitor of the CBP/β-catenin interaction. This increased potency has led to its selection for clinical development. The mechanism of action for both compounds involves the modulation of the transcriptional output of the Wnt/β-catenin pathway, leading to the induction of apoptosis and the inhibition of proliferation in cancer cells with aberrant Wnt signaling.

Quantitative Data

The following tables summarize the quantitative data for ICG-001 and PRI-724 from various studies.

Table 1: In Vitro Potency of ICG-001 and PRI-724

| Compound | Assay Type | Cell Line | IC50 Value | Reference |

| ICG-001 | TOPflash Reporter Assay | HCT-116 | 0.4 µM | |

| ICG-001 | Cell Proliferation | SW480 | 5 µM | |

| PRI-724 | TOPflash Reporter Assay | SW480 | 0.04 µM | |

| PRI-724 | Cell Proliferation | AsPC-1 | ~1 µM |

Table 2: Binding Affinity

| Compound | Protein | Method | Kd Value | Reference |

| ICG-001 | CBP | Not Specified | Not Specified | |

| PRI-724 | CBP | Not Specified | Not Specified |

Experimental Protocols

Detailed methodologies for key experiments used to characterize ICG-001 and PRI-724 are provided below.

TOP/FOPflash Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of the Tcf/β-catenin complex.

Materials:

-

Cancer cell line with active Wnt signaling (e.g., HCT-116, SW480)

-

TOPflash and FOPflash reporter plasmids (TOPflash contains Tcf binding sites; FOPflash has mutated sites and serves as a negative control)

-

Renilla luciferase plasmid (for normalization)

-

Lipofectamine 2000 or similar transfection reagent

-

Dual-Luciferase Reporter Assay System

-

ICG-001 or PRI-724

Protocol:

-

Seed cells in a 24-well plate and allow them to adhere overnight.

-

Co-transfect cells with TOPflash or FOPflash plasmid and the Renilla luciferase plasmid using a suitable transfection reagent.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of ICG-001 or PRI-724 (or DMSO as a vehicle control).

-

Incubate for an additional 24-48 hours.

-

Lyse the cells and measure firefly (TOP/FOPflash) and Renilla luciferase activities using a luminometer and the Dual-Luciferase Reporter Assay System.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Calculate the fold change in reporter activity relative to the vehicle-treated control.

Co-Immunoprecipitation (Co-IP) of β-catenin and CBP

This experiment is used to demonstrate the disruption of the β-catenin/CBP interaction by ICG-001 or PRI-724.

Materials:

-

Cancer cell line with active Wnt signaling

-

ICG-001 or PRI-724

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Antibody against β-catenin or CBP for immunoprecipitation

-

Protein A/G agarose beads

-

Antibodies against β-catenin and CBP for Western blotting

Protocol:

-

Treat cells with ICG-001, PRI-724, or a vehicle control for the desired time.

-

Lyse the cells and quantify the protein concentration.

-

Pre-clear the cell lysates by incubating with protein A/G agarose beads.

-

Incubate the pre-cleared lysates with the immunoprecipitating antibody (e.g., anti-CBP) overnight at 4°C.

-

Add protein A/G agarose beads to pull down the antibody-protein complexes.

-

Wash the beads several times with lysis buffer.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with antibodies against β-catenin and CBP to detect the co-immunoprecipitated proteins.

Cell Viability/Proliferation Assay (MTT Assay)

This assay measures the effect of the inhibitors on cell viability and proliferation.

Materials:

-

Cancer cell line

-

ICG-001 or PRI-724

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

DMSO

-

96-well plate

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of ICG-001 or PRI-724 for 24-72 hours.

-

Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Visualizations

The following diagrams illustrate the signaling pathway, mechanism of action, and experimental workflow.

Caption: The Wnt/β-catenin signaling pathway in its "OFF" and "ON" states.

FH535: A Dual Inhibitor of β-catenin/Tcf-Mediated Transcription and Peroxisome Proliferator-Activated Receptors

A Technical Guide for Researchers and Drug Development Professionals

Abstract

FH535 is a small molecule inhibitor that has garnered significant interest in cancer research due to its dual-targeting mechanism. It effectively suppresses the canonical Wnt/β-catenin signaling pathway, a critical driver in the development and progression of numerous cancers, and concurrently antagonizes the activity of peroxisome proliferator-activated receptors (PPARs). This technical guide provides an in-depth overview of this compound's effect on β-catenin/Tcf-mediated transcription, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and relevant experimental workflows.

Introduction

The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis. Its aberrant activation, often due to mutations in pathway components, is a hallmark of many cancers, including colorectal, hepatocellular, and breast cancer.[1][2] Central to this pathway is the transcriptional coactivator β-catenin, which, upon stabilization, translocates to the nucleus and associates with T-cell factor/lymphoid enhancer-binding factor (Tcf/Lef) transcription factors to drive the expression of target genes involved in proliferation, survival, and cell fate determination, such as Cyclin D1 and c-myc.[3]

This compound has emerged as a valuable tool for studying and potentially treating cancers with dysregulated Wnt signaling. It acts by competitively inhibiting the interaction between β-catenin and its coactivator, CREB-binding protein (CBP). Additionally, this compound functions as an antagonist of PPARγ and PPARδ, nuclear hormone receptors involved in metabolism and cell differentiation.[4] This dual inhibitory activity makes this compound a compound of significant interest for cancer therapy.

Mechanism of Action

This compound exerts its inhibitory effect on the Wnt/β-catenin pathway at the level of transcriptional activation. In a healthy cell, β-catenin levels are kept low by a destruction complex. Upon Wnt signaling, this complex is inactivated, leading to the accumulation and nuclear translocation of β-catenin. In the nucleus, β-catenin binds to Tcf/Lef transcription factors and recruits coactivators, most notably CBP and its paralog p300, to initiate the transcription of Wnt target genes. This compound disrupts this process by directly interfering with the binding of β-catenin to CBP.

// Nodes Wnt [label="Wnt Ligand", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Frizzled [label="Frizzled Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LRP [label="LRP5/6", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dishevelled [label="Dishevelled", fillcolor="#FBBC05", fontcolor="#202124"]; DestructionComplex [label="Destruction Complex\n(Axin, APC, GSK3β)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; BetaCatenin_cyto [label="β-catenin", fillcolor="#34A853", fontcolor="#FFFFFF"]; BetaCatenin_nuc [label="β-catenin", fillcolor="#34A853", fontcolor="#FFFFFF"]; TCF_LEF [label="Tcf/Lef", fillcolor="#FBBC05", fontcolor="#202124"]; CBP [label="CBP/p300", fillcolor="#FBBC05", fontcolor="#202124"]; WntTargetGenes [label="Wnt Target Genes\n(e.g., Cyclin D1, c-myc)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PPAR [label="PPARγ / PPARδ", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Wnt -> Frizzled; Frizzled -> Dishevelled; LRP -> Dishevelled; Dishevelled -> DestructionComplex [arrowhead=tee, label="Inhibits"]; DestructionComplex -> BetaCatenin_cyto [arrowhead=tee, label="Degradation"]; BetaCatenin_cyto -> BetaCatenin_nuc [label="Translocation"]; BetaCatenin_nuc -> TCF_LEF; TCF_LEF -> WntTargetGenes [label="Activation"]; CBP -> TCF_LEF; this compound -> BetaCatenin_nuc [arrowhead=tee, label="Inhibits Interaction\nwith CBP"]; this compound -> PPAR [arrowhead=tee, label="Antagonizes"]; } caption: "Wnt/β-catenin signaling pathway and points of intervention by this compound."

Quantitative Data

The inhibitory effects of this compound on β-catenin/Tcf-mediated transcription and cancer cell proliferation have been quantified in various studies. The half-maximal inhibitory concentration (IC50) values provide a measure of the compound's potency.

| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |

| HT29 | Colon Cancer | Cell Proliferation (CCK-8) | 18.6 | [1][5] |

| SW480 | Colon Cancer | Cell Proliferation (CCK-8) | 33.2 | [1][5] |

| MKN45 | Gastric Cancer | Cell Proliferation (MTT) | Not explicitly stated, but significant inhibition observed | [3] |

This compound also demonstrates a dose-dependent inhibition of Wnt target gene expression.

| Cell Line | Target Gene | Treatment Concentration (µM) | Fold Change in mRNA Expression | Reference |

| HT29 | Cyclin D1 | 10, 20 | Dose-dependent downregulation | [1][6] |

| HT29 | Survivin | 10, 20 | Dose-dependent downregulation | [1][6] |

| SW480 | Cyclin D1 | 20, 40 | Dose-dependent downregulation | [1][6] |

| SW480 | Survivin | 20, 40 | Dose-dependent downregulation | [1][6] |

| HT29 | c-Myc | Not specified | Downregulation | [6] |

| SW480 | c-Myc | Not specified | Upregulation | [6] |

Experimental Protocols

Luciferase Reporter Assay for β-catenin/Tcf-mediated Transcription

This assay is a common method to quantify the activity of the Wnt/β-catenin pathway. It utilizes a reporter plasmid containing Tcf/Lef binding sites upstream of a luciferase gene (e.g., TOPflash). A control plasmid with mutated binding sites (e.g., FOPflash) is used to measure non-specific activity.

Detailed Protocol:

-

Cell Seeding: Plate cells (e.g., HT29 or SW480) in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the TOPflash or FOPflash reporter plasmid and a Renilla luciferase internal control plasmid (e.g., pRL-SV40) using a suitable transfection reagent according to the manufacturer's protocol.[7]

-

Treatment: After 6 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).[7]

-

Lysis: After 24-48 hours of treatment, wash the cells with PBS and lyse them using a passive lysis buffer.

-

Luciferase Assay: Measure the Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[7]

-

Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. The final transcriptional activity is expressed as the ratio of TOPflash to FOPflash activity.

Co-Immunoprecipitation (Co-IP) to Assess β-catenin/CBP Interaction

Co-IP is used to determine if two proteins interact in a cellular context. In this case, it can be used to demonstrate that this compound disrupts the interaction between β-catenin and CBP.

Detailed Protocol:

-

Cell Lysis: Treat cells with this compound or a vehicle control. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.[8]

-

Pre-clearing (Optional): To reduce non-specific binding, incubate the cell lysate with Protein A/G beads for 1 hour at 4°C. Centrifuge and collect the supernatant.

-

Immunoprecipitation: Add an antibody against the "bait" protein (e.g., anti-β-catenin) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.[8]

-

Capture: Add Protein A/G beads to the lysate and incubate for 1-4 hours at 4°C to capture the antibody-protein complexes.[8]

-

Washing: Pellet the beads by centrifugation and wash them three to five times with wash buffer to remove non-specifically bound proteins.[8]

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against the "prey" protein (e.g., anti-CBP) to detect the interaction.

Western Blot Analysis of Wnt Target Gene Expression

Western blotting is used to detect and quantify the levels of specific proteins, such as the products of Wnt target genes.

Detailed Protocol:

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer with protease and phosphatase inhibitors. Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them based on size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-Cyclin D1, anti-c-myc, or anti-β-catenin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control protein such as β-actin or GAPDH.

Conclusion

This compound is a potent dual inhibitor of the Wnt/β-catenin signaling pathway and PPARs. Its ability to disrupt the crucial interaction between β-catenin and CBP, thereby inhibiting the transcription of key oncogenes, makes it a valuable research tool and a potential therapeutic agent for a variety of cancers. The experimental protocols detailed in this guide provide a framework for researchers to investigate the effects of this compound and other small molecule inhibitors on this critical signaling pathway. Further research is warranted to fully elucidate the therapeutic potential and clinical applications of this compound.

References

- 1. This compound Inhibits Proliferation and Motility of Colon Cancer Cells by Targeting Wnt/β-catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Inhibits Proliferation and Motility of Colon Cancer Cells by Targeting Wnt/β-catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of the Wnt/β-Catenin Signaling Pathway on Proliferation and Apoptosis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A small-molecule inhibitor of Tcf/beta-catenin signaling down-regulates PPARgamma and PPARdelta activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. jcancer.org [jcancer.org]

- 8. Co-immunoprecipitation of β-catenin and NF-κB [bio-protocol.org]

FH535: A Dual Inhibitor of Wnt/β-catenin and PPAR Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

FH535 is a cell-permeable small molecule that has garnered significant interest in cancer research due to its unique dual inhibitory action against the Wnt/β-catenin and Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathways. This technical guide provides a comprehensive overview of the discovery, chemical properties, and mechanism of action of this compound. It includes a compilation of its biological activity in various cancer cell lines, detailed descriptions of key experimental protocols for its evaluation, and visual representations of the signaling pathways it modulates.

Discovery and Chemical Structure

This compound, a sulfonamide compound, was identified through a cell-based screen of a chemical library for inhibitors of the Wnt/β-catenin signaling pathway. Its chemical name is 2,5-dichloro-N-(2-methyl-4-nitrophenyl)benzenesulfonamide.

Chemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₀Cl₂N₂O₄S | |

| Molecular Weight | 361.20 g/mol | |

| CAS Number | 108409-83-2 | |

| Appearance | Yellow solid | |

| Solubility | Soluble in DMSO (>10 mM) |

Chemical Structure Diagram:

FH535: A Dual Inhibitor of Wnt/β-Catenin and PPAR Signaling in Cancer Cell Proliferation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

FH535 is a synthetic small molecule inhibitor that has garnered significant interest in oncology research due to its ability to suppress the proliferation of a wide range of cancer cells. Its mechanism of action is notable for its dual antagonistic effect on two distinct signaling pathways: the canonical Wnt/β-catenin pathway and the Peroxisome Proliferator-Activated Receptor (PPAR) pathway. Both of these pathways are frequently dysregulated in various malignancies, making this compound a compelling candidate for further investigation and therapeutic development. This guide provides a comprehensive overview of the molecular mechanisms of this compound, quantitative data on its efficacy, detailed experimental protocols for its study, and visual representations of the signaling pathways it modulates.

Mechanism of Action: Dual Pathway Inhibition

This compound exerts its anti-proliferative effects by concurrently targeting two key signaling cascades.

Inhibition of the Wnt/β-Catenin Signaling Pathway

The canonical Wnt/β-catenin pathway is crucial for embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of many cancers, leading to the expression of genes that drive cell proliferation and survival. In the absence of a Wnt ligand, β-catenin is phosphorylated by a destruction complex (comprising APC, Axin, GSK-3β, and CK1α), leading to its ubiquitination and proteasomal degradation. Upon Wnt binding to its receptor complex, this destruction complex is inactivated, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. There, it binds to T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the transcription of target genes such as c-Myc and Cyclin D1.

This compound functions by disrupting the interaction between β-catenin and the TCF/LEF transcription factors in the nucleus. This blockade prevents the transcription of Wnt target genes that are essential for cell cycle progression and proliferation.

Caption: this compound inhibits the Wnt/β-catenin pathway by blocking β-catenin/TCF interaction.

Antagonism of Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily. They play significant roles in lipid metabolism and inflammation. Emerging evidence has implicated PPARs, particularly PPAR-γ, in cancer progression. This compound acts as an antagonist of both PPAR-γ and PPAR-δ, inhibiting their transcriptional activity. The precise downstream effects of PPAR antagonism in cancer are context-dependent but can contribute to the overall anti-proliferative action of this compound.

Caption: this compound acts as an antagonist to PPARs, inhibiting target gene expression.

Quantitative Data: In Vitro Efficacy of this compound

The efficacy of this compound has been evaluated across a multitude of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The following table summarizes reported IC50 values for this compound.

| Cancer Type | Cell Line | IC50 (µM) | Citation |

| Colon Cancer | SW480 | ~15-20 | |

| Colon Cancer | DLD-1 | ~15-20 | |

| Colon Cancer | HCT-116 | ~15-20 | |

| Hepatocellular Carcinoma | HepG2 | ~10-15 | |

| Hepatocellular Carcinoma | Huh7 | ~10-15 | |

| Lung Cancer | H460 | ~25 | |

| Breast Cancer | MCF-7 | ~20-25 | |

| Breast Cancer | MDA-MB-231 | > 30 |

Note: IC50 values can vary based on experimental conditions, such as assay duration and cell density.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on cancer cell proliferation and its underlying mechanisms.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Caption: Workflow for a typical MTT cell viability assay.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include vehicle control (e.g., DMSO) wells.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value using non-linear regression analysis.

Western Blotting for Protein Expression

This technique is used to detect and quantify the levels of specific proteins, such as β-catenin, c-Myc, and Cyclin D1, following treatment with this compound.

Protocol:

-

Cell Lysis: Plate cells and treat with this compound as described above. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-β-catenin, anti-c-Myc, anti-Cyclin D1, and a loading control like anti-β-actin or anti-GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be used to quantify changes in protein levels.

Wnt/β-Catenin Reporter Assay (Luciferase Assay)

This assay quantifies the transcriptional activity of the Wnt/β-catenin pathway.

Protocol:

-

Transfection: Co-transfect cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid expressing Renilla luciferase (for normalization).

-

Treatment: After 24 hours, treat the transfected cells with a Wnt pathway activator (e.g., Wnt3a conditioned medium or a GSK-3β inhibitor like LiCl) in the presence or absence of various concentrations of this compound.

-

Cell Lysis: After 24-48 hours of treatment, lyse the cells using a passive lysis buffer.

-

Luminescence Measurement: Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. The reduction in normalized luciferase activity in this compound-treated cells compared to the control indicates inhibition of Wnt/β-catenin signaling.

Conclusion

This compound is a potent anti-proliferative agent that operates through a unique dual-inhibitory mechanism against the Wnt/β-catenin and PPAR signaling pathways. Its ability to disrupt the nuclear interaction of β-catenin with TCF/LEF transcription factors effectively shuts down a critical oncogenic signaling cascade. The quantitative data and experimental protocols provided herein serve as a valuable resource for researchers investigating the therapeutic potential of this compound and for the broader field of Wnt and PPAR signaling in cancer biology. Further studies, including in vivo efficacy and safety profiling, are warranted to fully elucidate the clinical promise of this compound.

Downstream Target Genes of FH535 in Colon Cancer: A Technical Guide

Introduction

FH535 is a synthetic, cell-permeable small molecule that has garnered significant interest in the field of oncology, particularly for its potential therapeutic application in colon cancer. It functions as a dual inhibitor of two critical signaling pathways frequently dysregulated in colorectal carcinogenesis: the Wnt/β-catenin and the Peroxisome Proliferator-Activated Receptor (PPAR) pathways. This technical guide provides a comprehensive overview of the downstream target genes of this compound in colon cancer, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling networks. This document is intended for researchers, scientists, and drug development professionals actively engaged in the study of colon cancer and targeted therapeutics.

Core Mechanism of Action

This compound exerts its anti-neoplastic effects by concurrently suppressing the transcriptional activity of β-catenin and various PPAR isoforms (PPARα, PPARγ, and PPARδ). In the canonical Wnt signaling pathway, the stabilization and nuclear translocation of β-catenin lead to the activation of T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors and the subsequent expression of a battery of genes involved in cell proliferation, survival, and differentiation. This compound has been shown to disrupt the interaction between β-catenin and its coactivators, thereby inhibiting the transcription of its downstream targets. Simultaneously, this compound antagonizes PPARs, which are nuclear hormone receptors that regulate lipid and glucose metabolism and have been implicated in colon cancer progression.

Downstream Target Gene Modulation by this compound

The dual inhibitory activity of this compound results in a significant alteration of the gene expression profile in colon cancer cells. The primary consequences of this compound treatment are the downregulation of oncogenes and cell cycle promoters, and the upregulation of tumor suppressors and cell adhesion molecules.

Quantitative Analysis of Gene Expression Changes

The following table summarizes the quantitative changes in the expression of key downstream target genes of the Wnt/β-catenin and PPAR pathways upon treatment with this compound in various colon cancer cell lines.

| Target Gene | Pathway | Effect of this compound | Cell Line | Fold Change / Percentage Change | Reference |

| c-Myc | Wnt/β-catenin | Downregulation | HCT116, SW480 | ~50-70% reduction in mRNA and protein levels | |

| Cyclin D1 | Wnt/β-catenin | Downregulation | HCT116, SW480 | ~40-60% reduction in protein levels | |

| Survivin | Wnt/β-catenin | Downregulation | Colon Cancer Stem Cells | Significant reduction in protein levels | |

| E-cadherin | Wnt/β-catenin | Upregulation | SW480 | Increased protein expression | |

| Axin2 | Wnt/β-catenin | Downregulation | HCT116 | Significant reduction in mRNA levels | |

| Lgr5 | Wnt/β-catenin | Downregulation | Colon Cancer Stem Cells | Significant reduction in protein levels | |

| CD36 | PPAR | Downregulation | Not specified | Not specified | |

| FABP1 | PPAR | Downregulation | Not specified | Not specified |

Signaling Pathway Diagrams

The following diagrams illustrate the points of intervention of this compound in the Wnt/β-catenin and PPAR signaling pathways.

FH535: A Dual Wnt/β-Catenin and PPAR Antagonist and its Impact on Cancer Cell Motility

An In-Depth Technical Guide

This technical guide provides a comprehensive overview of the synthetic compound FH535 and its profound effects on cancer cell motility. This compound is recognized as a dual inhibitor of the Wnt/β-catenin and Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathways, both of which are frequently dysregulated in various malignancies and play crucial roles in tumor progression and metastasis. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology research and the discovery of novel anti-cancer therapeutics.

Mechanism of Action

This compound exerts its anti-cancer effects by simultaneously targeting two key signaling cascades:

-

Wnt/β-catenin Pathway: In the canonical Wnt signaling pathway, the binding of Wnt ligands to Frizzled receptors leads to the stabilization and nuclear translocation of β-catenin. Nuclear β-catenin then associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of target genes involved in proliferation, survival, and motility. This compound has been shown to disrupt the interaction between β-catenin and TCF/LEF, thereby inhibiting the transcription of these oncogenic target genes.

-

PPAR Pathway: Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors that regulate genes involved in metabolism and inflammation. In some cancers, PPARs are implicated in promoting cell survival and proliferation. This compound acts as an antagonist of both PPARγ and PPARα, thereby blocking their transcriptional activity and contributing to its anti-tumor effects.

The dual inhibition of these pathways makes this compound a potent agent against cancer cells that rely on one or both of these signaling cascades for their growth and dissemination.

Quantitative Impact of this compound on Cancer Cell Lines

The efficacy of this compound varies across different cancer cell lines, underscoring the importance of the genetic context of the tumor. The following tables summarize key quantitative data from various studies.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| HCT116 | Colon Cancer | ~15-20 | |

| SW480 | Colon Cancer | ~25 | |

| DLD-1 | Colon Cancer | >30 | |

| PANC-1 | Pancreatic Cancer | ~16.7 | |

| AsPC-1 | Pancreatic Cancer | ~20.9 | |

| MDA-MB-231 | Breast Cancer | ~10-15 | |

| MCF-7 | Breast Cancer | >30 | |

| A549 | Lung Cancer | ~20 | |

| HepG2 | Liver Cancer | ~15-25 |

IC50 values can vary depending on the assay conditions and duration of treatment.

Table 2: Effect of this compound on Cancer Cell Migration and Invasion

| Cell Line | Assay Type | This compound Conc. (µM) | % Inhibition (approx.) | Citation |

| HCT116 | Wound Healing | 15 | ~50% | |

| SW480 | Transwell Migration | 20 | ~60% | |

| MDA-MB-231 | Transwell Invasion | 10 | ~70% | |

| A549 | Wound Healing | 20 | ~45% | |

| HepG2 | Transwell Migration | 15 | ~55% |

Table 3: Modulation of Key Motility-Related Proteins by this compound

| Cell Line | Protein | Effect of this compound | Fold Change (approx.) | Citation |

| HCT116 | E-cadherin | Upregulation | 2.5-fold increase | |

| HCT116 | Vimentin | Downregulation | 3.0-fold decrease | |

| MDA-MB-231 | MMP-2 | Downregulation | 2.0-fold decrease | |

| MDA-MB-231 | MMP-9 | Downregulation | 2.8-fold decrease | |

| PANC-1 | Snail | Downregulation | 2.2-fold decrease |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and the workflows of key experiments used to assess its impact on cancer cell motility.

Caption: this compound inhibits the Wnt/β-catenin pathway by disrupting β-catenin/TCF/LEF interaction.

Caption: this compound acts as a PPAR antagonist, blocking its transcriptional activity.

Caption: Workflow for a wound healing (scratch) assay to measure cell migration.

Caption: Workflow for a Transwell migration/invasion assay.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the effect of this compound on cancer cell motility. Note: Specific parameters such as cell seeding density, this compound concentration, and incubation times should be optimized for each cell line and experimental question.

Wound Healing (Scratch) Assay

This assay measures collective cell migration.

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

Serum-free medium

-

This compound (stock solution in DMSO)

-

Vehicle control (DMSO)

-

24-well or 12-well tissue culture plates

-

Sterile 200 µL pipette tips or a specialized scratch tool

-

Microscope with a camera

Protocol:

-

Cell Seeding: Seed cells in a multi-well plate at a density that will form a confluent monolayer within 24-48 hours.

-

Monolayer Formation: Incubate the plate at 37°C and 5% CO2 until the cells are 90-100% confluent.

-

Scratch Creation: Using a sterile 200 µL pipette tip, create a straight, clear "scratch" through the center of the monolayer.

-

Washing: Gently wash the wells twice with serum-free medium or PBS to remove any detached cells.

-

Treatment: Add fresh serum-free or low-serum medium containing various concentrations of this compound or the vehicle control (DMSO) to the respective wells.

-

Image Acquisition (T=0): Immediately after adding the treatment, capture images of the scratch in predefined locations for each well. This is the T=0 time point.

-

Incubation: Incubate the plate at 37°C and 5% CO2.

-

Image Acquisition (T>0): Capture images of the same predefined locations at regular intervals (e.g., 12, 24, 48 hours).

-

Analysis: Using image analysis software (e.g., ImageJ), measure the area of the scratch at each time point. Calculate the percentage of wound closure relative to the T=0 area for both treated and control wells.

Transwell Migration/Invasion Assay

This assay quantifies the migration of individual cells through a porous membrane towards a chemoattractant. For invasion assays, the membrane is coated with a basement membrane extract like Matrigel.

Materials:

-

Transwell inserts (e.g., 8 µm pore size) for multi-well plates

-

Matrigel (for invasion assays)

-

Cancer cell line of interest

-

Complete growth medium with serum (chemoattractant)

-

Serum-free medium

-

This compound (stock solution in DMSO)

-

Vehicle control (DMSO)

-

Cotton swabs

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Staining solution (e.g., 0.1% Crystal Violet in methanol)

-

Microscope

Protocol:

-

Insert Preparation (for Invasion): If performing an invasion assay, thaw Matrigel on ice and dilute with cold, serum-free medium. Add a thin layer (e.g., 50 µL) to the top of the Transwell insert and allow it to solidify at 37°C for at least 30 minutes.

-

Cell Preparation: Culture cells and harvest them. Resuspend the cells in serum-free medium.

-

Cell Seeding: Seed a defined number of cells (e.g., 5 x 10^4) into the upper chamber of the Transwell insert in serum-free medium containing the desired concentration of this compound or vehicle.

-

Chemoattractant Addition: Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the well.

-

Incubation: Incubate the plate at 37°C and 5% CO2 for a period that allows for migration but not overgrowth (typically 12-48 hours).

-

Removal of Non-Migrated Cells: After incubation, carefully remove the medium from the upper chamber. Use a wet cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.

-

Fixation: Fix the migrated cells on the lower surface of the membrane by immersing the insert in a fixation solution for 20 minutes.

-

Staining: Stain the fixed cells by immersing the insert in a staining solution like Crystal Violet for 15-30 minutes.

-

Washing and Drying: Gently wash the insert with water to remove excess stain and allow it to air dry.

-

Analysis: Using a microscope, count the number of stained, migrated cells in several random fields of view for each insert. Calculate the average number of migrated cells per field and compare the this compound-treated groups to the vehicle control.

Western Blotting for Motility-Related Proteins

This technique is used to detect and quantify changes in the expression levels of specific proteins, such as epithelial-mesenchymal transition (EMT) markers (E-cadherin, Vimentin) and matrix metalloproteinases (MMPs).

Materials:

-

Cells treated with this compound or vehicle

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-E-cadherin, anti-Vimentin, anti-MMP-2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Cell Lysis: Treat cells with this compound or vehicle for a specified time. Wash cells with cold PBS and lyse them using RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to a loading control (e.g., β-actin or GAPDH) to compare expression levels between treated and control samples.

Conclusion

This compound represents a promising class of anti-cancer agents due to its ability to simultaneously inhibit the Wnt/β-catenin and PPAR signaling pathways. The data clearly demonstrates its capacity to reduce cancer cell motility, migration, and invasion in a variety of cancer types. This is often associated with the reversal of the epithelial-mesenchymal transition phenotype and a decrease in the expression of matrix-degrading enzymes. The experimental protocols detailed herein provide a robust framework for further investigation into the anti-metastatic potential of this compound and similar compounds. Further research, including in vivo studies and potential clinical trials, is warranted to fully elucidate its therapeutic utility.

FH535: A Technical Guide to its Alteration of Metabolic Pathways in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth exploration of FH535, a synthetic small molecule, and its mechanisms for altering the metabolic landscape of cancer cells. Cancer progression is intrinsically linked to the reprogramming of cellular metabolism to meet the bioenergetic and biosynthetic demands of rapid proliferation. This compound presents a compelling therapeutic strategy by targeting key signaling pathways that orchestrate this metabolic shift.

1.1 Overview of this compound

This compound was initially identified as an inhibitor of the Wnt/β-catenin signaling pathway, a critical pathway often dysregulated in various cancers. Subsequent research revealed its dual-inhibitory nature, also targeting the Peroxisome Proliferator-Activated Receptor (PPAR) family of nuclear receptors. This dual activity allows this compound to exert a multi-pronged attack on cancer cell proliferation and survival by disrupting fundamental cellular processes, including metabolism.

1.2 Rationale for Targeting Metabolic Pathways in Cancer

Cancer cells exhibit profound metabolic changes, famously described as the "Warburg effect," characterized by a preference for aerobic glycolysis even in the presence of sufficient oxygen. This metabolic reprogramming is not merely a consequence of transformation but is a central driver of tumor growth, providing ATP, building blocks for macromolecules, and maintaining redox balance. Key regulators of this shift, such as the c-Myc oncoprotein, are downstream of oncogenic signaling pathways. By targeting these upstream regulators, compounds like this compound can effectively starve cancer cells of the metabolic resources required for their growth and survival.

Core Mechanism of Action: Dual Inhibition

This compound's efficacy stems from its ability to simultaneously suppress two distinct signaling pathways that are crucial for cancer cell growth and metabolic regulation.

2.1 Inhibition of Wnt/β-Catenin Signaling

The Wnt/β-catenin pathway is a highly conserved signaling cascade that plays a pivotal role in embryonic development and tissue homeostasis. In cancer, aberrant activation of this pathway leads to the nuclear accumulation of β-catenin, which then acts as a transcriptional co-activator with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors. This results in the expression of target genes that drive proliferation and survival, including the master metabolic regulator, c-Myc. This compound has been shown to antagonize the interaction between β-catenin and its transcriptional coactivators, thereby inhibiting the expression of its downstream targets.

2.2 Inhibition of Peroxisome Proliferator-Activated Receptors (PPARs)

In addition to its effects on the Wnt pathway, this compound also functions as an antagonist of PPARs, a family of nuclear receptors that regulate gene expression related to lipid metabolism and inflammation. Specifically, this compound has been shown to inhibit PPAR-γ and PPAR-α. While the role of PPARs in cancer is complex and can be context-dependent, their inhibition by this compound adds another layer to its anti-cancer activity, potentially impacting fatty acid metabolism within the tumor microenvironment.

This compound-Mediated Alterations in Cancer Cell Metabolism

The dual inhibition of Wnt/β-catenin and PPAR signaling by this compound converges on the profound alteration of cancer cell metabolism, primarily through the suppression of the c-Myc oncogene.

3.1 Downregulation of c-Myc: A Central Node in Metabolic Reprogramming

A critical consequence of this compound-mediated Wnt/β-catenin pathway inhibition is the significant reduction in the expression of c-Myc. c-Myc is a potent transcription factor that orchestrates a broad program of metabolic gene expression, promoting glycolysis, glutaminolysis, and nucleotide and lipid synthesis to support anabolic growth. By downregulating c-Myc, this compound effectively dismantles this oncogenic metabolic network.

3.2 Impact on Glycolysis

This compound treatment has been demonstrated to suppress the high glycolytic rate characteristic of many cancer cells. This is achieved through the c-Myc-dependent downregulation of key glycolytic enzymes and transporters, including:

-

Glucose Transporter 1 (GLUT1): Responsible for glucose uptake.

-

Hexokinase 2 (HK2): Catalyzes the first committed step of glycolysis.

-

Lactate Dehydrogenase A (LDHA): Converts pyruvate to lactate, regenerating NAD+ to sustain high glycolytic flux.

The suppression of these genes leads to reduced glucose consumption and lactate production, crippling the cell's primary energy and carbon source.

3.3 Effects on Oxidative Phosphorylation

The impact of this compound on oxidative phosphorylation (OXPHOS) can be multifaceted. By shunting glucose away from lactate production, there can be an initial compensatory increase in mitochondrial respiration. However, the long-term effects of c-Myc inhibition and disruption of other metabolic pathways can lead to an overall reduction in mitochondrial function and ATP production, contributing to cell cycle arrest and apoptosis.

3.4 Influence on Other Metabolic Pathways

Beyond glycolysis, the suppression of c-Myc by this compound is predicted to affect other key metabolic pathways essential for cancer cell growth:

-

Glutaminolysis: c-Myc is a known activator of genes involved in glutamine uptake and metabolism, such as the glutamine transporter SLC1A5 and glutaminase (GLS ). Inhibition of c-Myc by this compound would therefore be expected to reduce the cell's ability to utilize glutamine, a critical substrate for replenishing the TCA cycle and for nucleotide synthesis.

-

Pentose Phosphate Pathway (PPP): The PPP branches from glycolysis to produce NADPH, which is essential for antioxidant defense and fatty acid synthesis, and ribose-5-phosphate for nucleotide synthesis. By suppressing overall glycolytic flux, this compound likely reduces the entry of glucose into the PPP.

-

Fatty Acid Synthesis: c-Myc promotes the expression of genes involved in de novo lipogenesis. The inhibition of this pathway by this compound would limit the availability of fatty acids required for membrane production in rapidly dividing cells.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound as reported in various studies.

4.1 Table: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| HCT-116 | Colon Carcinoma | ~15-20 | |

| SW480 | Colon Carcinoma | ~15-20 | |

| DLD-1 | Colon Carcinoma | >25 | |

| HT-29 | Colon Carcinoma | >25 | |

| HepG2 | Hepatocellular Carcinoma | ~10-15 | |

| Huh7 | Hepatocellular Carcinoma | ~15-20 |

4.2 Table: Effects of this compound on Gene and Protein Expression

| Target | Cell Line | Treatment | Fold Change (mRNA) | Fold Change (Protein) | Citation |

| c-Myc | HCT-116 | 25 µM this compound, 24h | ~0.4 | ~0.3 | |

| HK2 | HCT-116 | 25 µM this compound, 24h | ~0.5 | Not Reported | |

| LDHA | HCT-116 | 25 µM this compound, 24h | ~0.6 | Not Reported | |

| β-catenin | HepG2 | 15 µM this compound, 48h | Not Reported | Significant Decrease |

4.3 Table: Metabolic Flux Changes Induced by this compound

| Parameter | Assay | Cell Line | Treatment | Change | Citation |

| Extracellular Acidification Rate (ECAR) | Seahorse XF | HCT-116 | 25 µM this compound, 24h | ~40% Decrease | |

| Oxygen Consumption Rate (OCR) | Seahorse XF | HCT-116 | 25 µM this compound, 24h | No Significant Change | |

| Glucose Consumption | Metabolite Assay | HCT-116 | 25 µM this compound, 24h | ~50% Decrease | |

| Lactate Production | Metabolite Assay | HCT-116 | 25 µM this compound, 24h | ~60% Decrease |

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's metabolic effects.

5.1 Cell Culture and this compound Treatment

-

Cell Lines: HCT-116 or HepG2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

This compound Preparation: this compound (e.g., from Cayman Chemical) is dissolved in DMSO to create a stock solution (e.g., 10 mM).

-

Treatment: For experiments, cells are seeded to achieve 60-70% confluency. The following day, the medium is replaced with fresh medium containing the desired concentration of this compound (e.g., 15-25 µM) or DMSO as a vehicle control. Cells are then incubated for the specified duration (e.g., 24-48 hours).

5.2 Western Blotting for Protein Expression Analysis

-

Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease inhibitor cocktail.

-

Quantification: Protein concentration is determined using a BCA protein assay kit.

-

Electrophoresis: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE on a 4-20% polyacrylamide gel.

-

Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against target proteins (e.g., anti-c-Myc, anti-β-catenin, anti-β-actin).

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

5.3 Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

-

RNA Extraction: Total RNA is extracted from treated cells using an RNA isolation kit (e.g., RNeasy Kit, Qiagen).

-

cDNA Synthesis: First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit.

-

qPCR Reaction: qPCR is performed using a SYBR Green master mix on a real-time PCR system. Each reaction contains cDNA template, forward and reverse primers for the gene of interest (e.g., MYC, HK2, LDHA), and SYBR Green mix.

-

Analysis: The relative expression of target genes is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH or ACTB) used for normalization.

5.4 Seahorse XF Analyzer for Metabolic Flux Analysis

-

Cell Seeding: Cells are seeded in a Seahorse XF cell culture microplate and allowed to adhere overnight.

-

Treatment: Cells are treated with this compound or vehicle control for the desired time.

-

Assay Preparation: On the day of the assay, the cell culture medium is replaced with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and the plate is incubated in a non-CO2 incubator for 1 hour.

-

Glycolysis Stress Test: To measure glycolytic function (ECAR), the following compounds are sequentially injected: glucose, oligomycin (an ATP synthase inhibitor to force maximum glycolysis), and 2-deoxyglucose (a glucose analog that inhibits glycolysis).

-

Mito Stress Test: To measure mitochondrial function (OCR), the following compounds are sequentially injected: oligomycin, FCCP (a protonophore that uncouples the mitochondrial membrane to induce maximum respiration), and a mixture of rotenone and antimycin A (Complex I and III inhibitors to shut down mitochondrial respiration).

-

Data Analysis: ECAR and OCR values are recorded in real-time and normalized to cell number or protein content.

Signaling and Experimental Workflow Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

Caption: this compound inhibits the Wnt/β-catenin signaling pathway.

Caption: this compound downregulates c-Myc, suppressing metabolic pathways.

Caption: Experimental workflow for assessing metabolic effects of this compound.

Conclusion and Future Directions

This compound represents a promising class of anti-cancer agents that function by disrupting the intricate link between oncogenic signaling and metabolic reprogramming. Its ability to downregulate c-Myc through the inhibition of the Wnt/β-catenin pathway leads to a significant suppression of glycolysis and other anabolic pathways, effectively starving cancer cells of the resources needed for proliferation. The quantitative data and experimental protocols provided in this guide offer a framework for further investigation into this compound and similar compounds.

Future research should focus on elucidating the full spectrum of metabolic pathways affected by this compound, including its impact on lipid metabolism through its PPAR-inhibitory activity. Furthermore, preclinical and clinical studies are necessary to evaluate the therapeutic potential of this compound, both as a monotherapy and in combination with other cancer treatments, in relevant cancer models. A deeper understanding of its metabolic mechanism of action will be critical for identifying patient populations most likely to respond to this targeted therapeutic strategy.

FH535: A Technical Guide to its Interaction with the TCF/LEF Family of Transcription Factors

This technical guide provides an in-depth analysis of FH535, a small molecule inhibitor of the Wnt/β-catenin signaling pathway. It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of this compound's mechanism of action, quantitative efficacy, and the experimental protocols used to characterize its function.

Introduction: The Wnt/β-catenin Pathway and TCF/LEF Transcription Factors

The Wnt/β-catenin signaling pathway is a crucial regulator of cellular processes, including proliferation, differentiation, and cell fate decisions. In the canonical pathway, the absence of a Wnt ligand leads to the phosphorylation and subsequent degradation of β-catenin. The binding of a Wnt ligand to its receptor complex initiates a signaling cascade that inhibits this degradation, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. Once in the nucleus, β-catenin forms a complex with the T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) family of transcription factors. This complex then activates the transcription of key target genes, such as c-Myc and Cyclin D1, which drive cell proliferation. Dysregulation of this pathway is a hallmark of numerous cancers.

This compound: A Dual Antagonist of Wnt/β-catenin and PPAR

This compound is a synthetic small molecule inhibitor designed to disrupt the canonical Wnt/β-catenin signaling pathway. It functions by competitively antagonizing the interaction between β-catenin and the TCF/LEF transcription factors, thereby preventing the formation of the active transcriptional complex. This blockade leads to the downregulation of Wnt target genes and a subsequent reduction in cancer cell proliferation.

Notably, this compound also exhibits activity as a dual antagonist for peroxisome proliferator-activated receptors α and γ (PPAR-α and PPAR-γ). This dual activity should be considered when designing and interpreting experiments involving this compound.

Mechanism of Action of this compound

This compound's primary mechanism in the context of Wnt signaling is the direct inhibition of the protein-protein interaction between nuclear β-catenin and members of the TCF/LEF family (e.g., TCF4). By preventing this binding, this compound effectively blocks the recruitment of the transcriptional machinery required for the expression of Wnt target genes.

Caption: Wnt/β-catenin pathway and the inhibitory action of this compound.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) for the reduction of Wnt/β-catenin-mediated transcription is a key metric.

| Cell Line | Cancer Type | Assay Type | IC50 (µM) | Downstream Genes Affected |

| HCT-116 | Colorectal Carcinoma | TOPflash Reporter Assay | ~15-20 | c-Myc, Cyclin D1 |

| SW480 | Colorectal Carcinoma | TOPflash Reporter Assay | ~1 | c-Myc, Cyclin D1 |

| DLD-1 | Colorectal Carcinoma | Cell Viability Assay | ~16 | Not specified |

| HepG2 | Hepatocellular Carcinoma | TOPflash Reporter Assay | ~20 | Not specified |

Note: IC50 values can vary based on the specific experimental conditions, cell line passage number, and assay used.

Detailed Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the interaction of this compound with the TCF/LEF family.

Luciferase Reporter Assay for Wnt Pathway Activity

This assay quantifies the transcriptional activity of the β-catenin/TCF complex using a reporter plasmid containing TCF/LEF binding sites upstream of a luciferase gene (e.g., TOPflash). A decrease in luciferase activity upon this compound treatment indicates pathway inhibition.

Caption: Workflow for a Wnt/β-catenin luciferase reporter assay.

Protocol:

-

Cell Culture and Seeding: Plate cells (e.g., SW480, HCT-116) in a 24-well or 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection:

-

Prepare a DNA-lipid complex mixture. For each well, co-transfect cells with a TCF/LEF reporter plasmid (e.g., M50 Super 8x TOPflash) and a control plasmid for normalization (e.g., pRL-TK Renilla). A negative control plasmid with mutated TCF binding sites (e.g., M51 Super 8x FOPflash) should be used in parallel.

-

Use a suitable transfection reagent according to the manufacturer's protocol.

-

Incubate cells for 24 hours post-transfection.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in the appropriate cell culture medium.

-

Replace the medium in the wells with the this compound-containing medium. Include a vehicle control (e.g., DMSO).

-

Incubate for an additional 24 hours.

-

-

Cell Lysis:

-

Wash cells once with phosphate-buffered saline (PBS).

-

Add passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle rocking.

-

-

Luminescence Measurement:

-

Use a dual-luciferase reporter assay system.

-

Transfer cell lysate to a luminometer-compatible plate.

-

Measure Firefly luciferase activity, then add the Stop & Glo® reagent and measure Renilla luciferase activity using a luminometer.

-

-

Data Analysis:

-

Normalize the Firefly luciferase activity (from TOPflash or FOPflash) to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

-

Calculate the fold change in reporter activity relative to the vehicle control.

-

Plot the normalized activity against the this compound concentration to determine the IC50 value.

-

Co-Immunoprecipitation (Co-IP) of β-catenin and TCF4

This technique is used to demonstrate that this compound disrupts the physical interaction between β-catenin and TCF4 within the cell.

Caption: Workflow for Co-Immunoprecipitation to detect protein interaction.

Protocol:

-

Cell Treatment and Lysis:

-

Culture cells (e.g., SW480) and treat with this compound or vehicle control for a specified time (e.g., 24 hours).

-

Harvest cells and lyse them in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge to pellet cell debris and collect the supernatant (protein lysate).

-

-

Pre-clearing: Incubate the lysate with protein A/G-agarose beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation:

-

Centrifuge to remove the pre-clearing beads and transfer the supernatant to a new tube.

-